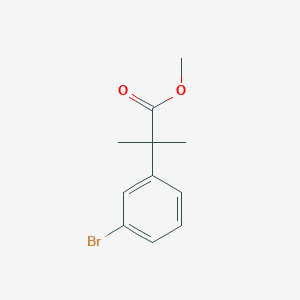

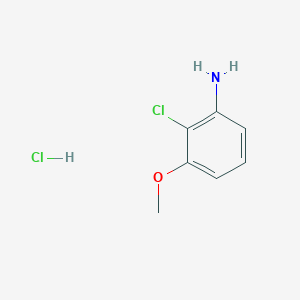

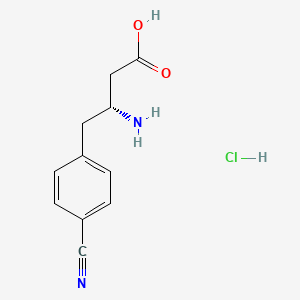

![molecular formula C12H11F2N3OS B1360968 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 861440-09-7](/img/structure/B1360968.png)

4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (4-allyl-5-DFMTPT) is an organosulfur compound with a unique structure and diverse applications in organic synthesis and scientific research. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms. 4-allyl-5-DFMTPT has been used in the synthesis of various organic compounds, such as aldehydes, ketones, and esters, and has also been applied in a variety of scientific research applications, including drug design and development, enzyme inhibitors, and bioremediation.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Novel Schiff Bases: A study by Mobinikhaledi et al. (2010) outlines the synthesis of Schiff base derivatives containing the 1,2,4-triazole ring, demonstrating the chemical versatility and potential for further chemical modifications of compounds like 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (Mobinikhaledi et al., 2010).

Application in Corrosion Inhibition

- Mild Steel Corrosion Inhibition: Orhan et al. (2012) demonstrated that a similar triazole compound effectively inhibited mild steel corrosion in acidic solutions, suggesting the potential of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol in corrosion inhibition (Orhan et al., 2012).

Biological Activity

- Antimicrobial and Antiviral Properties: El‐Sayed et al. (2013) reported the antiviral and antimicrobial activities of 1,2,4-triazole thioglycoside derivatives, indicating the potential of triazole compounds in medical applications (El‐Sayed et al., 2013).

- Anti-Inflammatory Properties: Arustamyan et al. (2021) synthesized 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols and found them to possess anti-inflammatory activity, suggesting a similar potential for 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (Arustamyan et al., 2021).

Electrochemical Properties

- Electrochemical Behavior: Fotouhi et al. (2002) explored the electrochemical behavior of thiotriazoles, which can be informative for understanding the electrochemical properties of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (Fotouhi et al., 2002).

Mechanism of Action

Target of Action

The compound “4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles. Triazoles are known to interact with various enzymes and receptors in biological systems due to their versatile nature .

Mode of Action

Triazoles generally work by inhibiting the function of certain enzymes, disrupting metabolic processes essential for the growth and reproduction of the target organism .

Biochemical Pathways

Triazoles are often involved in the inhibition of cytochrome p450 enzymes, which play a crucial role in the metabolism of many biological compounds .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

The inhibition of key enzymes by triazoles can lead to a disruption in the normal functioning of cells .

Action Environment

The action, efficacy, and stability of “4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

3-[4-(difluoromethoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3OS/c1-2-7-17-10(15-16-12(17)19)8-3-5-9(6-4-8)18-11(13)14/h2-6,11H,1,7H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBITUOIEWVGQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

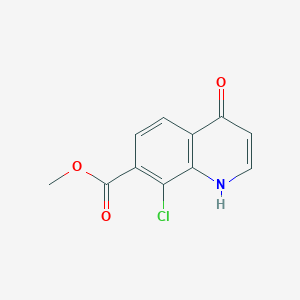

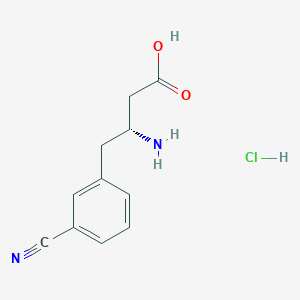

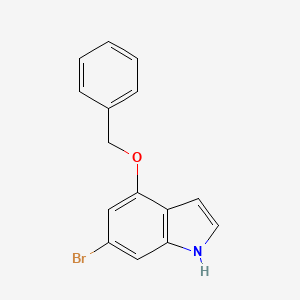

![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)

![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)